1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester is a complex organic compound with significant pharmaceutical potential. It features a pyrrole ring and multiple functional groups, including a cyano group and a methyl ester, which contribute to its chemical reactivity and biological activity. The compound is characterized by its molecular formula and a molecular weight of approximately 436.36 g/mol.
1H-Pyrrole-3-carboxylic acid derivatives have been studied for their biological activities, including:
The synthesis of 1H-Pyrrole-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common methods include:
This compound has potential applications in various fields:
Studies on this compound's interactions with biological systems are crucial for understanding its pharmacodynamics. Key areas include:
Several compounds share structural features with 1H-Pyrrole-3-carboxylic acid derivatives. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Pyrrole-2-carboxylic acid | Contains a carboxylic acid group; simpler structure | Antimicrobial |
| 5-Cyano-1H-pyrrole | Lacks additional functional groups; simpler reactivity | Anticancer |
| 4-Methylthio-1H-pyrrole | Contains a thioether; different reactivity | Anti-inflammatory |
1H-Pyrrole-3-carboxylic acid, 5-(5-cyano...) is unique due to its complex structure that combines multiple reactive sites (cyano, mercapto, and ester functionalities), which enhances its potential for diverse biological activities compared to simpler pyrrole derivatives. This complexity allows for tailored interactions within biological systems, making it a valuable candidate for further research and development in medicinal chemistry.